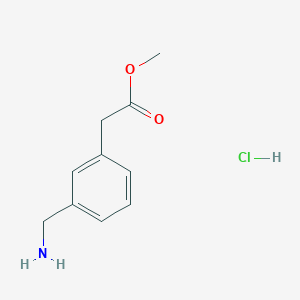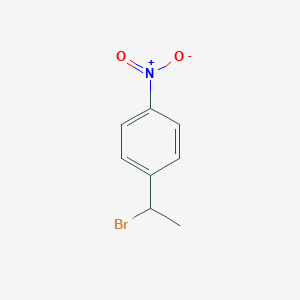
1-(1-Bromoethyl)-4-nitrobenzene
Vue d'ensemble
Description
1-(1-Bromoethyl)-4-nitrobenzene is a type of organic compound that contains a bromine atom and a nitro group. It’s likely to be a derivative of benzene, which is a common aromatic compound .
Synthesis Analysis
While the specific synthesis method for 1-(1-Bromoethyl)-4-nitrobenzene is not available, similar compounds are often synthesized through radical polymerization or esterification .Molecular Structure Analysis
The molecular structure of 1-(1-Bromoethyl)-4-nitrobenzene would likely include a benzene ring with a bromoethyl group and a nitro group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Bromoethyl)-4-nitrobenzene would depend on its specific structure. For example, similar compounds have a density of around 1.4 g/cm³ and a boiling point around 200°C .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Intermediates
1-(1-Bromoethyl)-4-nitrobenzene is used as an intermediate in pharmaceutical synthesis. For instance, it is involved in the preparation of dofetilide, a medication for arrhythmia treatment. The synthesis is achieved through the Williamson Reaction, highlighting its role in creating valuable compounds in medicinal chemistry (Zhai Guang-xin, 2006).
Electrochemical Studies and Applications
Electrochemical studies of 1-(1-Bromoethyl)-4-nitrobenzene have been conducted, focusing on its reduction at carbon cathodes. Such studies contribute to understanding the electrochemical behavior of nitroaromatic compounds, potentially leading to applications in electro-synthesis and battery technology (Peng Du & D. Peters, 2010).
Advances in Organic Synthesis
Research has also focused on the ultrasound-assisted synthesis of derivatives like 1-butoxy-4-nitrobenzene using 1-(1-Bromoethyl)-4-nitrobenzene. Such methods improve the efficiency of organic synthesis, opening new pathways for the production of complex organic molecules (K. Harikumar & V. Rajendran, 2014).
Photophysics and Photochemistry Insights
In the field of photophysics and photochemistry, studies on the simplest nitroaromatic compounds like nitrobenzene provide insights into the complex behavior of these molecules under UV light. Understanding the behavior of such compounds can have implications for environmental science and materials science (A. Giussani & G. Worth, 2017).
Applications in Polymer Solar Cells
1-(1-Bromoethyl)-4-nitrobenzene has been utilized in the development of polymer solar cells. Its addition to the active layer of these cells significantly improves their efficiency, demonstrating its potential in renewable energy technologies (G. Fu et al., 2015).
Reactivity in Ionic Liquids
The reactivity of 1-(1-Bromoethyl)-4-nitrobenzene radical anions in ionic liquids has been a subject of study. This research is crucial in understanding the behavior of these compounds in alternative solvent systems, which could be important for green chemistry applications (S. Ernst et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-(1-bromoethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKPPRBFXTUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452200 | |
| Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-4-nitrobenzene | |
CAS RN |
19935-81-0 | |
| Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

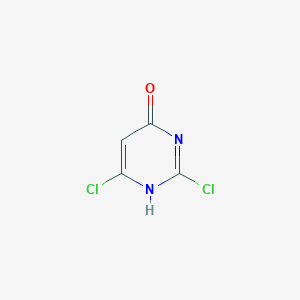
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
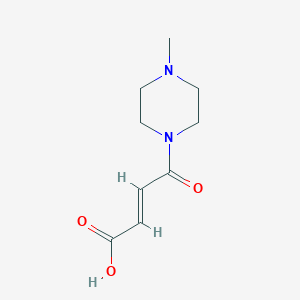
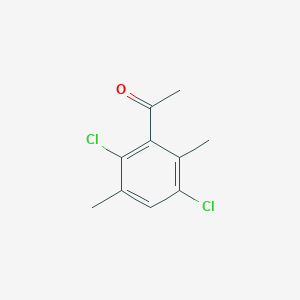
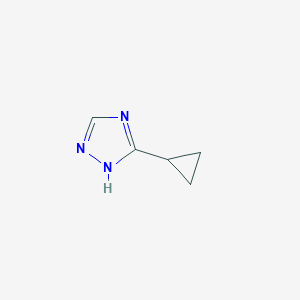
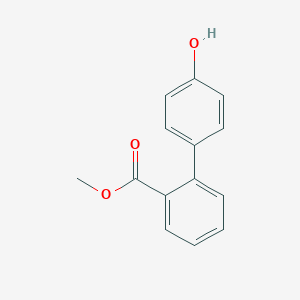

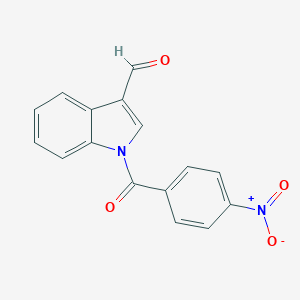
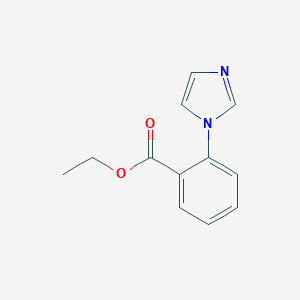
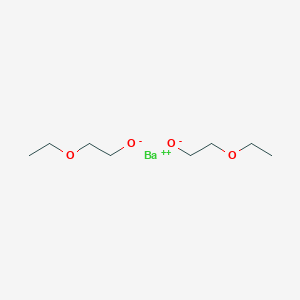

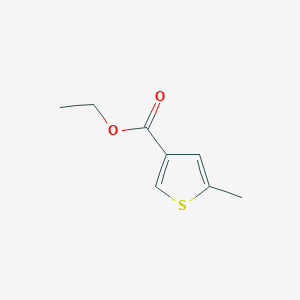
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
